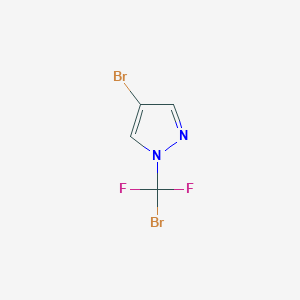

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole

Descripción general

Descripción

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that has been the subject of much scientific research in the past few decades. This compound has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and materials science. It is a versatile building block for the synthesis of a variety of compounds, and has been used to synthesize a range of pharmaceuticals, agrochemicals, and materials. In addition, 4-bromo-1-(bromodifluoromethyl)-1H-pyrazole has been studied for its biochemical and physiological effects, and its potential to be used in lab experiments.

Aplicaciones Científicas De Investigación

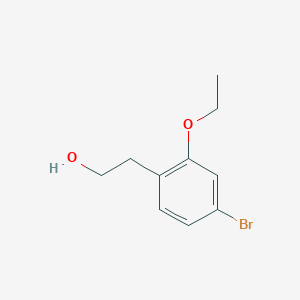

- Field : Medical and Biological Research

- Application : The compound is used in the investigation of antifungal properties .

- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .

- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .

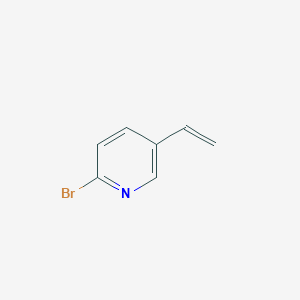

- Field : Organic Chemistry

- Application : The compound is used in the bromination of organic molecules .

- Method : The electrochemical oxidation of bromide to bromine is used to reduce waste by avoiding chemical oxidants . Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .

- Results : The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .

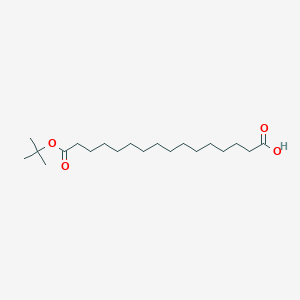

- Field : Organic Synthesis

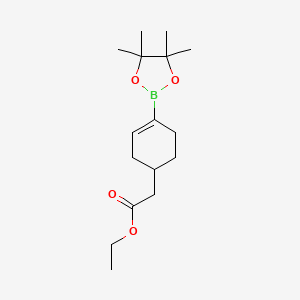

- Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .

- Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .

- Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

Antifungal Properties of Synthetic Dimethyl-4-Bromo-1

Electrochemical Bromofunctionalization of Alkenes

Microwave-Assisted Synthesis

- Field : Medical and Biological Research

- Application : The compound is used in the investigation of antifungal properties .

- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .

- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .

- Field : Organic Synthesis

- Application : The compound is used in the synthesis of 4-Phenyl-1,8-naphthalimide .

- Method : The compound is synthesized by imidation of commercially available 4-bromo-1,8-naphthalic anhydride, followed by Suzuki coupling with phenyl boronic acid, both under microwave heating .

- Results : The microwave-assisted reactions were found to be faster and more efficient than reactions carried out by heating in oil-baths .

Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues

Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide

- Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues

- Field : Medical and Biological Research

- Application : The compound is used in the investigation of antifungal properties .

- Method : The compound is synthesized and then applied to cultures of Candida albicans, an opportunistic fungal pathogen .

- Results : The research is aimed at addressing the evolution of drug-resistant C. albicans fungal pathogens, which is a major concern in the treatment of patients .

Propiedades

IUPAC Name |

4-bromo-1-[bromo(difluoro)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2F2N2/c5-3-1-9-10(2-3)4(6,7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSBPQWZGFOPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)(F)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-1-(bromodifluoromethyl)-1H-pyrazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene](/img/structure/B1529765.png)

![Methyl[(1-phenylcyclopropyl)methyl]amine](/img/structure/B1529769.png)